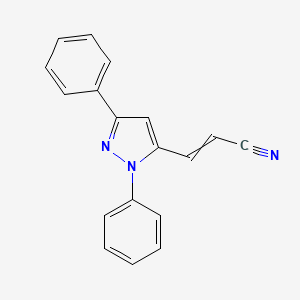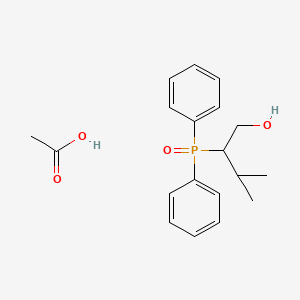
6,8-Dimethoxy-5-phenyl-2,3-dihydro-1,4-benzoxazepine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,8-Dimethoxy-5-phenyl-2,3-dihydro-1,4-benzoxazepine is a heterocyclic compound that belongs to the class of benzoxazepines This compound is characterized by its unique structure, which includes a benzene ring fused with an oxazepine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6,8-Dimethoxy-5-phenyl-2,3-dihydro-1,4-benzoxazepine can be achieved through several methods. One common approach involves the cyclization of substituted isoindole derivatives. For example, the reaction of 2-aminophenols with alkynones in 1,4-dioxane at elevated temperatures (around 100°C) can yield benzoxazepine derivatives . Another method involves the esterification of biologically active salicylanilides with N-protected amino acids .
Industrial Production Methods: Industrial production of this compound typically involves optimizing the synthetic routes for scalability and cost-effectiveness. Microwave heating has been employed to synthesize pyrimido-oxazepine analogs, which can be adapted for large-scale production . Additionally, the use of deep eutectic solvents, such as choline chloride and urea, has been explored to enhance the efficiency and sustainability of the synthesis process .
化学反応の分析
Types of Reactions: 6,8-Dimethoxy-5-phenyl-2,3-dihydro-1,4-benzoxazepine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of methoxy and phenyl groups, which can act as electron-donating or electron-withdrawing groups, respectively.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve halogenating agents like bromine or chlorine under controlled conditions .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation of the compound can yield quinone derivatives, while reduction can produce dihydro derivatives with altered electronic properties .
科学的研究の応用
6,8-Dimethoxy-5-phenyl-2,3-dihydro-1,4-benzoxazepine has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, it has shown promise as an anticancer agent, particularly in breast cancer cells. Studies have demonstrated its ability to induce cell cycle arrest and exhibit selective cytotoxicity against cancer cells . Additionally, this compound has been investigated for its neuroprotective properties, making it a potential candidate for treating neurodegenerative diseases .
In the field of organic chemistry, this compound serves as a valuable intermediate for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of novel reaction pathways and the development of new synthetic methodologies .
作用機序
The mechanism of action of 6,8-Dimethoxy-5-phenyl-2,3-dihydro-1,4-benzoxazepine involves its interaction with specific molecular targets and pathways. In cancer cells, it has been shown to induce cell cycle arrest in the G2/M phase, leading to apoptosis. This effect is mediated through the modulation of key signaling pathways involved in cell proliferation and survival . In neuroprotection, the compound exerts its effects by scavenging reactive oxygen species and inhibiting oxidative stress-induced damage .
類似化合物との比較
6,8-Dimethoxy-5-phenyl-2,3-dihydro-1,4-benzoxazepine can be compared with other benzoxazepine derivatives and related heterocyclic compounds. Similar compounds include 2,2-dimethyl-4-[(E)-2-(4-methylphenyl)ethenyl]-2,3-dihydro-1,5-benzoxazepine and 4-[(E)-2-(2-chlorophenyl)ethenyl]-2,2-dimethyl-2,3-dihydro-1,5-benzoxazepine . These compounds share structural similarities but differ in their substituent groups, which can influence their chemical reactivity and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it a valuable compound for exploring new chemical reactions and developing targeted therapeutic agents.
特性
CAS番号 |
89718-84-3 |
|---|---|
分子式 |
C17H17NO3 |
分子量 |
283.32 g/mol |
IUPAC名 |
6,8-dimethoxy-5-phenyl-2,3-dihydro-1,4-benzoxazepine |
InChI |
InChI=1S/C17H17NO3/c1-19-13-10-14(20-2)16-15(11-13)21-9-8-18-17(16)12-6-4-3-5-7-12/h3-7,10-11H,8-9H2,1-2H3 |
InChIキー |
SQQDMSUIQRVQFH-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=C(C(=C1)OC)C(=NCCO2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


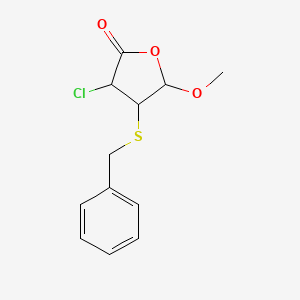
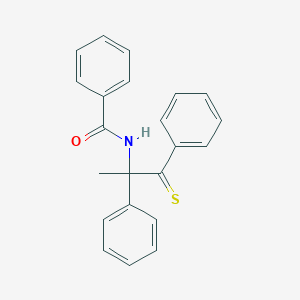
![2-Methyl-6-[3-(4-phenoxyphenoxy)prop-1-yn-1-yl]pyridine](/img/structure/B14395161.png)
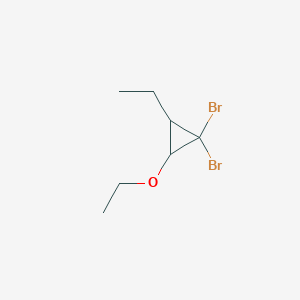
![2-[4-(Hexylamino)-2-hydroxybenzoyl]benzoic acid](/img/structure/B14395169.png)
![1-[3-(1,3-Dithian-2-ylidene)-2,2-dimethylpropyl]piperidine](/img/structure/B14395178.png)



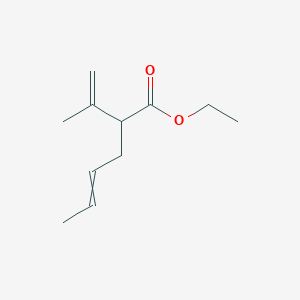
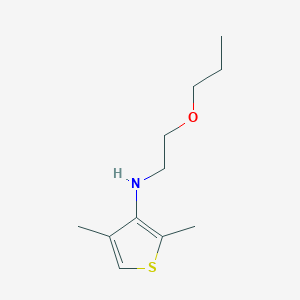
![4-[(4-Phenylpiperazin-1-yl)methyl]naphthalene-1-carbonitrile](/img/structure/B14395215.png)
